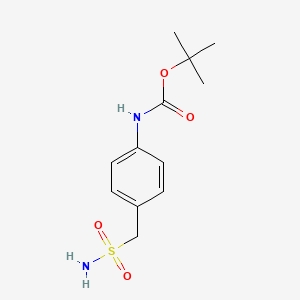

Tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate

Description

Properties

Molecular Formula |

C12H18N2O4S |

|---|---|

Molecular Weight |

286.35 g/mol |

IUPAC Name |

tert-butyl N-[4-(sulfamoylmethyl)phenyl]carbamate |

InChI |

InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-10-6-4-9(5-7-10)8-19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)(H2,13,16,17) |

InChI Key |

WEPMDHYUXLJVPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Starting from tert-butyl carbamate derivatives or protected amino acids.

- Introducing the (sulfamoylmethyl) group through alkylation or condensation reactions.

- Employing phase-transfer catalysis or coupling reagents to facilitate selective functionalization.

- Purification by crystallization or chromatography to obtain high yields and purity.

Detailed Preparation from N-BOC-D-Serine Derivatives (Patent CN102020589B)

One of the most documented methods involves the preparation of a related tert-butyl carbamate derivative (a precursor to the target compound) starting from N-BOC-D-serine :

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | N-BOC-D-serine + isobutyl chlorocarbonate + N-methylmorpholine (NMM) in anhydrous ethyl acetate, cooled to -10 to 0 °C | Formation of mixed acid anhydride intermediate | - |

| 2 | Addition of benzylamine in ethyl acetate, warming to 10-15 °C, 2 h reaction | Condensation to form (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate | 90.2–93.1% |

| 3 | Phase-transfer catalysis (PTC) alkylation with methyl sulfate, tetrabutyl ammonium bromide catalyst, KOH base in ethyl acetate, cooled below 10 °C | Alkylation to introduce sulfamoylmethyl group | 92.4–97% |

- The molar ratio of catalyst to substrate is critical (0.025–0.2).

- Purification involves extraction, washing with dilute HCl, bicarbonate, and water, followed by crystallization from hexane/ethyl acetate.

- Reaction temperatures are carefully controlled to optimize yield and selectivity.

Alternative Coupling Method Using Carbodiimide Chemistry (Literature Synthesis)

Another approach involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids or sulfamoyl-containing acids using coupling reagents such as:

- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

- Hydroxybenzotriazole (HOBt)

- Base such as N,N-Diisopropylethylamine (DIPEA)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | tert-butyl 2-amino phenylcarbamate + sulfamoyl-substituted acid + EDCI + HOBt + DIPEA in dichloromethane or ethyl acetate, room temperature, 3 h | Amide bond formation to attach sulfamoylmethyl group | 55–83% (depending on substituent) |

| 2 | Work-up: aqueous extraction, drying, and column chromatography purification | Isolation of pure product | - |

This method allows for the introduction of various substituted groups on the phenyl ring and can be adapted for sulfamoylmethyl derivatives by choosing appropriate acid precursors.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| Mixed Acid Anhydride + Benzylamine (Patent CN102020589B) | N-BOC-D-serine | Isobutyl chlorocarbonate, NMM, benzylamine | Condensation | 90–93 | Requires low temperature control |

| Phase-Transfer Catalysis Alkylation (Patent CN102020589B) | Carbamate intermediate | Methyl sulfate, tetrabutyl ammonium bromide, KOH | Alkylation | 92–97 | High yield, sensitive to catalyst ratio |

| Carbodiimide-Mediated Coupling (Literature) | tert-butyl 2-amino phenylcarbamate | EDCI, HOBt, DIPEA, sulfamoyl acid | Amide coupling | 55–83 | Versatile, adaptable for various substitutions |

Research Results and Notes

- The phase-transfer catalysis alkylation method provides the highest yields and is scalable for industrial synthesis, as demonstrated by multiple embodiments with yields consistently above 90%.

- The carbodiimide coupling method is widely used for synthesizing analogues and allows structural variation but may require chromatographic purification and sometimes results in moderate yields.

- Reaction monitoring is typically done by TLC or HPLC to ensure completion.

- Purification steps often involve aqueous washes to remove inorganic salts and crystallization to enhance product purity.

- The choice of solvent (ethyl acetate, dichloromethane) and temperature control are crucial for optimizing reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted carbamates .

Scientific Research Applications

Tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

Mechanism of Action

The mechanism of action of tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Sulfonamide and Sulfamoyl Derivatives

- Tert-butyl (4-(4-sulfamoylphenoxy)butyl)carbamate (CAS: Not provided): Features a sulfamoyl group linked via a phenoxybutyl chain. Synthesized via nucleophilic substitution using 4-hydroxybenzenesulfonamide and tert-butyl (4-iodobutyl)carbamate under basic conditions (K₂CO₃/DMF) . The extended aliphatic chain may enhance lipophilicity compared to the methylene-linked sulfamoyl group in the target compound.

Halogen-Substituted Analogues

- Tert-butyl (4-chlorophenethyl)carbamate (CAS: 167886-56-8): Contains a chloro substituent on the phenethyl group. Exhibits higher molecular weight (255.74 g/mol) and lipophilicity due to the non-polar chloro group.

Hydroxy/Oxoethyl Derivatives

- Tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate (CAS: Not provided): Synthesized with 98% yield and 99.6% HPLC purity via tert-butoxycarbonylation of 4-aminophenethyl alcohol .

Tert-butyl (4-(2-oxoethyl)phenyl)carbamate :

Heterocyclic Analogues

- Tert-butyl (4-(pyridin-2-yloxy)phenyl)carbamate: Synthesized via Cu-catalyzed coupling of tert-butyl (4-hydroxyphenyl)carbamate with 2-bromopyridine (20% yield) .

- Tert-butyl (4-(azulen-1-yl)phenyl)carbamate: Features a non-benzenoid azulene moiety, synthesized via Suzuki-Miyaura coupling (63% yield) . Azulene’s unique electronic properties may confer distinct UV-vis absorption characteristics and redox behavior.

Physicochemical Properties

Stability and Reactivity

- Chloro vs. Sulfamoyl : Chlorophenethyl derivatives (e.g., ) are more stable under acidic conditions, whereas sulfamoyl groups may hydrolyze in strong acids/alkalis .

- Azulene Derivatives : Azulene’s electron-rich structure may render it susceptible to electrophilic substitution, unlike the sulfamoyl compound .

Biological Activity

Tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of anti-inflammatory and neuroprotective effects. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C₁₁H₁₆N₂O₄S

- Molecular Weight: 272.32 g/mol

- IUPAC Name: Tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate

Tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate exhibits biological activity through several mechanisms:

- Inhibition of Enzymes: The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease (AD). In vitro studies indicate an IC50 value of 15.4 nM for β-secretase and a Ki value of 0.17 μM for acetylcholinesterase .

- Anti-inflammatory Activity: Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties, with inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models .

Biological Activity Data Table

| Activity | Measurement | Value |

|---|---|---|

| β-Secretase Inhibition | IC50 | 15.4 nM |

| Acetylcholinesterase Inhibition | Ki | 0.17 μM |

| Anti-inflammatory Effect | % Inhibition (rat model) | 39% - 54% |

| Cell Viability Improvement | % Cell Viability | 62.98% with Aβ treatment |

Case Studies and Research Findings

-

Neuroprotection Against Aβ Toxicity:

- In vitro studies demonstrated that tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate improved astrocyte cell viability in the presence of amyloid beta peptide (Aβ1-42). When treated with Aβ alone, cell viability dropped to approximately 43.78%, but co-treatment with the compound raised it to about 62.98% .

- The compound also reduced the levels of pro-inflammatory cytokines such as TNF-α, suggesting a protective effect against oxidative stress induced by Aβ .

- In Vivo Efficacy:

- Comparative Studies:

Q & A

Q. What synthetic methodologies are employed to prepare tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate?

The synthesis typically involves coupling tert-butyl carbamate derivatives with functionalized aniline precursors. For example, analogous compounds like tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate are synthesized via reaction of 4-substituted anilines with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) at room temperature . Optimization of reaction parameters (solvent, temperature, stoichiometry) is critical to achieve high yields and purity. Purification often involves chromatography or recrystallization.

Q. Which analytical techniques are essential for structural characterization of this compound?

- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used to resolve crystal structures and confirm stereochemistry .

- NMR spectroscopy : H and C NMR validate molecular integrity, with sulfamoyl and tert-butyl groups showing distinct shifts (e.g., tert-butyl protons at ~1.3 ppm).

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. How should researchers handle and store tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate safely?

Based on safety data for analogous carbamates:

- Storage : Keep in airtight containers at room temperature, away from light and moisture .

- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact. In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural analysis?

- Disorder modeling : SHELXL allows partial occupancy refinement for disordered moieties (e.g., flexible sulfamoyl groups) .

- Twinning correction : Use TWIN/BASF commands in SHELXL to refine datasets with overlapping lattices .

- Validation tools : Check for outliers using R-factors, electron density maps, and tools like PLATON.

Q. What strategies optimize the compound’s stability in biological assays?

- pH control : Carbamates hydrolyze under acidic/basic conditions; maintain neutral pH in buffer systems .

- Temperature : Store solutions at 4°C to slow degradation.

- Enzymatic inhibitors : Add protease inhibitors if testing in cell lysates to prevent enzymatic cleavage .

Q. How can researchers investigate the compound’s enzyme inhibition mechanisms?

- Kinetic assays : Measure IC values via dose-response curves using fluorogenic substrates .

- Docking studies : Use software like AutoDock to predict binding modes with target enzymes (e.g., sulfatases).

- Mutagenesis : Validate critical residues by mutating enzyme active sites and assessing inhibition changes .

Data Contradiction and Methodological Challenges

Q. How to address discrepancies in biological activity data across studies?

- Source validation : Ensure compound purity (>95% by HPLC) and confirm absence of degradants .

- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time).

- Meta-analysis : Compare results with structurally similar carbamates (e.g., tert-butyl (4-(N-methylsulfamoyl)phenyl)carbamate) to identify trends .

Q. What computational approaches predict the compound’s reactivity in novel reactions?

- DFT calculations : Simulate transition states for reactions like hydrolysis or nucleophilic substitution .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.